molecular formula C7H9Cl2N3 B1404035 Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride CAS No. 1438424-29-3

Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride

Cat. No.: B1404035
CAS No.: 1438424-29-3
M. Wt: 206.07 g/mol
InChI Key: YUCRXEPXULVGOB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise route to access pharmacologically active pyrazolo[1,5-a]pyridin-3-yl derivatives. The reaction conditions often include the use of solvents such as acetic acid and catalysts like trifluoroacetic acid .

Industrial Production Methods

In industrial settings, the production of pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride may involve large-scale synthesis using similar cycloaddition and condensation reactions. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyridin-3-ylamine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell proliferation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazole and pyridine rings.

Uniqueness

Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is unique due to its specific ring fusion and the presence of the amine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-5-9-10-4-2-1-3-7(6)10;;/h1-5H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRXEPXULVGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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